N-(2-acetamidoethyl)-4-bromobenzamide
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Overview
Description
N-(2-acetamidoethyl)-4-bromobenzamide is an organic compound that belongs to the class of benzamides It features a bromine atom attached to the benzene ring and an acetamidoethyl group linked to the nitrogen atom of the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetamidoethyl)-4-bromobenzamide typically involves the reaction of 4-bromobenzoic acid with N-(2-aminoethyl)acetamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-acetamidoethyl)-4-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Substituted benzamides with different functional groups replacing the bromine atom.
Oxidation Reactions: Oxidized derivatives such as carboxylic acids.
Reduction Reactions: Reduced derivatives such as amines or alcohols.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(2-acetamidoethyl)-4-bromobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or hydrogels to enhance their mechanical properties and biocompatibility.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-acetamidoethyl)-4-bromobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoethyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-acetamidoethyl)benzamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
4-bromobenzamide: Lacks the acetamidoethyl group, which may affect its ability to interact with biological targets.
N-(2-acetamidoethyl)-4-chlorobenzamide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical and biological properties.
Uniqueness
N-(2-acetamidoethyl)-4-bromobenzamide is unique due to the presence of both the acetamidoethyl group and the bromine atom, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C11H13BrN2O2 |
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Molecular Weight |
285.14 g/mol |
IUPAC Name |
N-(2-acetamidoethyl)-4-bromobenzamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
JIOZIGOPONGHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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